Lipophilicity and Hydrogen Bonding: LogP and TPSA Comparison of 3-(4-Bromophenoxy)oxetane vs. Carbon-Linked 3-(4-Bromophenyl)oxetane
3-(4-Bromophenoxy)oxetane exhibits significantly reduced lipophilicity and increased polar surface area compared to its direct carbon-linked analog 3-(4-bromophenyl)oxetane due to the ether oxygen linker . This differentiation is critical for drug discovery applications where modulating LogP and TPSA directly impacts oral bioavailability and CNS penetration .
| Evidence Dimension | Lipophilicity (LogP) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | LogP = 2.23; TPSA = 18.46 Ų |
| Comparator Or Baseline | 3-(4-Bromophenyl)oxetane (CAS 1402158-49-9): LogP = 2.71 (estimated); TPSA = 9.23 Ų |
| Quantified Difference | ΔLogP = -0.48 (21.5% lower lipophilicity); ΔTPSA = +9.23 Ų (100% higher polar surface area) |
| Conditions | Computational chemistry predictions using standardized algorithms; values for target compound from Chemscene computational data; comparator LogP estimated from ChemSpider density and boiling point correlations |
Why This Matters
The lower LogP and doubled TPSA make 3-(4-bromophenoxy)oxetane the preferred building block when designing compounds requiring reduced lipophilicity and enhanced aqueous solubility, whereas carbon-linked analogs are unsuitable for applications demanding lower cLogP thresholds.
